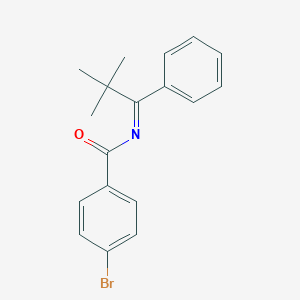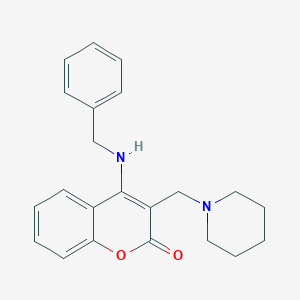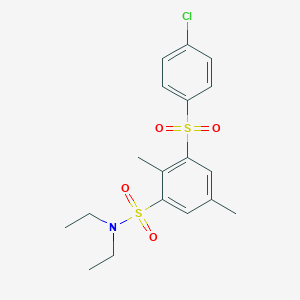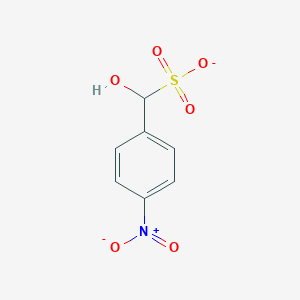
5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone, also known as DCP-LA, is a synthetic compound that has been studied extensively for its potential therapeutic properties. This compound belongs to the thiazolidinone family and has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. In
Mechanism of Action
The exact mechanism of action of 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone is not fully understood, but it is believed to act as a free radical scavenger and antioxidant. It has been shown to inhibit lipid peroxidation and protect against oxidative stress-induced damage. 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and neuroprotection.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone is its versatility. It has been found to have a wide range of biological activities, which makes it useful in the treatment of a variety of disorders. In addition, 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone is relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to using 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic effects. In addition, 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone. One area of interest is the development of more effective synthesis methods that can improve the yield and purity of the compound. Another area of interest is the optimization of 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone's therapeutic effects through the identification of its precise mechanism of action. In addition, there is a need for more in vivo studies to determine the efficacy and safety of 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone in animal models. Finally, there is a need for clinical trials to determine the safety and efficacy of 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone in humans.
Synthesis Methods
The synthesis of 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone involves the reaction of 2,4-dichlorobenzaldehyde with phenylhydrazine to form 2,4-dichlorobenzylidene-phenylhydrazine. This intermediate compound is then reacted with thiosemicarbazide to form 5-(2,4-dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol.
Scientific Research Applications
5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant properties that make it useful in the treatment of oxidative stress-related disorders such as Alzheimer's disease, Parkinson's disease, and stroke. 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone has also been shown to have anti-inflammatory effects, which make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, 5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone has been found to have neuroprotective effects, which make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
Product Name |
5-(2,4-Dichlorobenzylidene)-3-phenyl-2-(phenylimino)-4-thiazolidinone |
|---|---|
Molecular Formula |
C22H14Cl2N2OS |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H14Cl2N2OS/c23-16-12-11-15(19(24)14-16)13-20-21(27)26(18-9-5-2-6-10-18)22(28-20)25-17-7-3-1-4-8-17/h1-14H/b20-13+,25-22? |
InChI Key |
QZFGQBJWAPWRSN-RLPJPJOASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/S2)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2,2,2-trichloro-1-(methylamino)ethylidene][1,1'-biphenyl]-4-carboxamide](/img/structure/B273705.png)
![N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B273709.png)



![4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B273719.png)
![3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B273720.png)

![N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide](/img/structure/B273724.png)

![N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B273728.png)

